Product packaging for Trimethylsilyl (2E)-2-Butenoate(Cat. No.:)

Trimethylsilyl (2E)-2-Butenoate

Cat. No.: B15287349
M. Wt: 158.27 g/mol
InChI Key: VZRSIPIZCRNSAV-UHFFFAOYSA-N
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Description

Trimethylsilyl (2E)-2-Butenoate is a useful research compound. Its molecular formula is C7H14O2Si and its molecular weight is 158.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2Si B15287349 Trimethylsilyl (2E)-2-Butenoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2Si

Molecular Weight

158.27 g/mol

IUPAC Name

trimethylsilyl but-2-enoate

InChI

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3

InChI Key

VZRSIPIZCRNSAV-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)O[Si](C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Trimethylsilyl 2e 2 Butenoate

Esterification and Silylation Protocols

The direct conversion of crotonic acid and its derivatives into trimethylsilyl (B98337) (2E)-2-butenoate represents a fundamental approach to its synthesis. These protocols are designed to control the geometry of the double bond, leading to the thermodynamically favored (2E)-isomer.

Synthesis via Crotonic Acid Derivatives

Crotonic acid, or (2E)-but-2-enoic acid, serves as the primary precursor for the synthesis of its trimethylsilyl ester. wikipedia.org The direct esterification of crotonic acid with a silylating agent, such as chlorotrimethylsilane (B32843), in the presence of a base, is a common method. The reaction of the dianion of acetic acid with chlorotrimethylsilane can yield a mixture of C- and O-silylated products. thieme-connect.de However, by carrying out the reaction in a mixture of diethyl ether and tetrahydrofuran (B95107) and refluxing the mixture before adding the silylating agent, (trimethylsilyl)acetic acid can be obtained as the sole product. thieme-connect.de

Another approach involves the silylation of a pre-formed salt of crotonic acid. For instance, the reaction of methyl (E)-2-butenoate with a suitable silylating agent can also yield the desired product. stenutz.eu The choice of solvent and base is critical in these reactions to ensure high yields and prevent side reactions.

Strategies for Related Silyl (B83357) Butenoates

The synthesis of other silyl butenoates, such as those with different substitution patterns or silyl groups, often employs similar strategies. For example, the synthesis of β-silyl alkynoates has been reported, where an alkynyl group activates an ester for efficient amide bond formation, and a bulky triisopropylsilane (B1312306) (TIPS) group prevents unwanted 1,4-addition reactions. nih.gov This demonstrates the versatility of silyl groups in directing reactivity and achieving selectivity in organic synthesis.

Furthermore, the synthesis of α-silyl carbonyl compounds has been extensively studied. thieme-connect.de Quenching carboxylic acid and ester enolates with chlorotrimethylsilane typically produces a mixture of the α-silyl carbonyl compound and the corresponding silyl ketene (B1206846) acetal (B89532). thieme-connect.de The ratio of C- to O-silylation is influenced by the nature of the carbonyl precursor, the silylating agent, and the reaction medium. thieme-connect.de

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of silyl enol ethers and related compounds. Both Lewis base and transition metal catalysis have been successfully applied in this context.

Lewis Base-Catalyzed Routes for Silyl Ketene Acetals

Lewis base catalysis has emerged as a powerful tool for the synthesis of silyl ketene acetals. The activation of a weak Lewis acid, such as silicon tetrachloride (SiCl₄), by a strongly Lewis basic chiral phosphoramide (B1221513) can generate a chiral Lewis acid in situ. organic-chemistry.orgnih.gov This in situ generated catalyst is highly effective in promoting the aldol (B89426) addition of silyl ketene acetals to aldehydes with high levels of regio-, anti-diastereo-, and enantioselectivity. organic-chemistry.orgnih.gov This concept has been successfully applied to the aldol reactions of acetate-, propanoate-, and isobutyrate-derived silyl ketene acetals. nih.gov

The proposed mechanism involves the formation of a highly electrophilic, phosphoramide-bound silyl cation that activates the aldehyde for nucleophilic attack. organic-chemistry.org The steric interactions between the silyl cation complex and the incoming nucleophile are believed to be the dominant factor controlling the observed selectivities. organic-chemistry.orgnih.gov

Catalyst SystemReactantsProduct TypeSelectivity
SiCl₄ / Chiral PhosphoramideSilyl Ketene Acetals, AldehydesAldol AdductsHigh regio-, anti-diastereo-, and enantioselectivity organic-chemistry.orgnih.gov
SiCl₄ / Chiral Bisphosphoramidetert-Butyldimethylsilyl ketene acetal of methyl acetate (B1210297), AldehydesAldol AdductsExcellent enantioselectivity nih.govcapes.gov.br

Transition Metal Catalysis in Related Silyl Compounds

Transition metal catalysis is widely used in the synthesis of various organosilicon compounds. While direct transition metal-catalyzed synthesis of trimethylsilyl (2E)-2-butenoate is not extensively documented, related reactions highlight the potential of this approach. For example, palladium-catalyzed silylation of aryl (pseudo)halides using dimethylsilylsilanolates provides silylated products in excellent to good yields under mild conditions. kyoto-u.ac.jp

Furthermore, transition metal-catalyzed hydrosilylation of alkenes is a well-established method for forming carbon-silicon bonds. nih.gov Although typically applied to the synthesis of alkylsilanes, this methodology could potentially be adapted for the synthesis of silyl butenoates. Rhodium and platinum catalysts are effective in the direct borylation of hydrosilanes, leading to the synthesis of silylboranes, which are versatile nucleophilic silylation reagents. organic-chemistry.org These silylboranes can then participate in transition metal-catalyzed reactions to form various chiral silicon compounds. researchgate.net

Catalysis TypeReactionRelevance
Palladium-catalyzed SilylationSilylation of aryl (pseudo)halides with dimethylsilylsilanolatesDemonstrates C-Si bond formation under mild conditions kyoto-u.ac.jp
Transition Metal-catalyzed HydrosilylationAddition of Si-H across a C=C bondPotential for direct silylation of unsaturated esters nih.gov
Rhodium/Platinum-catalyzed BorylationSynthesis of silylboranes from hydrosilanesFormation of versatile silylating agents for further functionalization organic-chemistry.org

Precursor-Based Synthetic Pathways

The synthesis of trimethylsilyl butenoates and their derivatives often relies on sophisticated strategies involving carefully chosen precursors. Among the most versatile of these are silyl enol ethers, which serve as key intermediates in carbon-carbon bond formation.

Utilizing Silyl Enol Ethers as Key Intermediates

Silyl enol ethers are a class of organosilicon compounds that function as crucial intermediates in organic synthesis. wikipedia.org They are typically prepared by reacting a ketone or aldehyde with a silyl electrophile, such as trimethylsilyl chloride (TMSCl), in the presence of a base. wikipedia.org The choice of base and reaction conditions can dictate the formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical ketones, offering a layer of regiochemical control. wikipedia.org

Once formed, these ethers serve as enolate equivalents and are instrumental in a variety of carbon-carbon bond-forming reactions. One of the most significant applications is the Lewis acid-catalyzed aldol reaction, often called the Mukaiyama aldol reaction. researchgate.netthieme-connect.de In this process, a silyl enol ether reacts with a carbonyl compound, such as an aldehyde or another ketone, to form a β-hydroxy carbonyl compound, which is a direct precursor to the butenoate skeleton. researchgate.net For example, silyl enol ethers react with aldehydes and ketones in the presence of titanium tetrachloride (TiCl₄) under mild conditions to yield cross-aldol addition products. researchgate.net

Furthermore, silyl enol ethers derived from esters, known as ketene silyl acetals, can react with acid chlorides without needing a Lewis acid catalyst to produce β-oxo esters after hydrolysis. thieme-connect.de The versatility of silyl enol ethers as precursors is a cornerstone of modern synthetic strategies.

Table 1: Reactions of Silyl Enol Ethers as Precursors

Reaction Type Electrophile Catalyst Product Type
Mukaiyama Aldol Addition Aldehyde/Ketone Lewis Acid (e.g., TiCl₄) β-Hydroxy Ketone/Ester
Acylation Acid Chloride None / Tertiary Amine β-Oxo Ester
Acylation Acetyl Tetrafluoroborate Lewis Acid (e.g., ZnBr₂) β-Diketone Derivative

Preparation of Substituted Trimethylsilyl Butenoates

The synthesis of substituted trimethylsilyl butenoates leverages the reactivity of silyl enol ethers to introduce a wide array of functional groups. The regioselectivity in the formation of the initial silyl enol ether is a critical factor. For unsymmetrical ketones, thermodynamic control (e.g., using triethylamine (B128534) as a weak base) favors the more substituted, stable silyl enol ether, while kinetic control (e.g., using a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures) favors the less substituted product. wikipedia.org This control allows for the targeted synthesis of specific isomers.

A notable application is in the preparation of complex molecules for pharmaceutical development. For instance, a simple method has been developed for preparing trimethylsilyl and tert-butyldimethylsilyl enol ethers of α-diazoacetoacetates. cdnsciencepub.com These compounds, such as p-Nitrobenzyl 2-Diazo-3-trimethylsilyloxy-3-butenoate, serve as chiral precursors for the synthesis of thienamycin (B194209) analogs, a class of carbapenem (B1253116) antibiotics. cdnsciencepub.com

The reaction of pre-formed silyl enol ethers with various electrophiles is a common strategy for creating substituted derivatives. The reaction with PhSCl, for example, results in the α-sulfenylation of the carbonyl compound. wikipedia.org Similarly, Lewis acid-catalyzed reactions with various electrophiles represent one of the most important applications of silyl enol ethers in constructing substituted molecular frameworks. thieme-connect.de

Table 2: Regioselective Formation of Silyl Enol Ethers from an Unsymmetrical Ketone

Starting Ketone Base/Conditions Major Product Control Type
2-Methylcyclohexanone LDA, -78°C 2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene Kinetic

Protective Group Strategies Employing Trimethylsilyl Moieties in Organic Synthesis

The trimethylsilyl (TMS) group is a cornerstone of protecting group chemistry, valued for its reliability in temporarily shielding reactive functional groups during multi-step syntheses. wikipedia.orgfiveable.me Its primary role is to protect alcohols, though it is also used for phenols and carboxylic acids. wikipedia.orgucla.edu

The protection of an alcohol is typically achieved by reacting it with a silylating agent like trimethylsilyl chloride (TMSCl) or the more reactive trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orggelest.com This reaction is conducted in the presence of a base, such as triethylamine or pyridine, which neutralizes the acidic byproduct. wikipedia.orgtcichemicals.com The resulting trimethylsilyl ether is significantly less reactive and sterically hindered, effectively masking the hydroxyl group from a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and certain oxidizing or reducing agents. wikipedia.orgfiveable.me

A key advantage of the TMS group is the ease and selectivity with which it can be removed. fiveable.me The silicon-oxygen bond is highly susceptible to cleavage by fluoride (B91410) ions, making reagents like tetrabutylammonium (B224687) fluoride (TBAF) the standard for deprotection under mild conditions. wikipedia.orgfiveable.me Acidic conditions, such as treatment with dilute aqueous HCl or fluorosilicic acid, can also be employed to regenerate the alcohol. wikipedia.orggelest.com

The relative stability of different silyl ethers (e.g., TMS < TES < TBS < TIPS) is a powerful tool in complex syntheses. gelest.com A TMS-protected alcohol can be selectively deprotected in the presence of a more robust silyl ether like a triethylsilyl (TES) or tert-butyldimethylsilyl (TBS) ether, allowing for sequential reactions at different sites within the same molecule. gelest.com This strategic use of silyl protecting groups is fundamental to the efficient synthesis of complex natural products and pharmaceuticals.

Table 3: Protection and Deprotection of Alcohols using the Trimethylsilyl (TMS) Group

Process Common Reagents Solvent Notes
Protection (Silylation) Trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine, pyridine) Dichloromethane (DCM) A widely used and cost-effective method. wikipedia.org
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a base (e.g., 2,6-lutidine) Dichloromethane (DCM) A very reactive silylating agent for hindered alcohols. gelest.com
Bis(trimethylsilyl)acetamide (BSA) Various Used when mild, neutral conditions are required.
Deprotection (Desilylation) Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (THF) The most common method; highly selective for silyl ethers. wikipedia.org
Hydrofluoric acid (HF) based reagents (e.g., HF-Pyridine) THF, Acetonitrile Effective but requires careful handling. wikipedia.org
Dilute aqueous acid (e.g., HCl, H₂SO₄) Methanol, THF A straightforward method, though less mild than fluoride-based options. gelest.com

Elucidation of Reactivity Patterns and Reaction Mechanisms of Trimethylsilyl 2e 2 Butenoate

Additions and Cycloadditions

The conjugated system and the silyl (B83357) enol ether moiety in Trimethylsilyl (B98337) (2E)-2-butenoate make it a versatile substrate for various addition and cycloaddition reactions. These transformations are fundamental for constructing more complex molecular architectures.

Silyl enol ethers, such as Trimethylsilyl (2E)-2-butenoate, are generally considered mild and neutral nucleophiles. wikipedia.org They are known to react with strong electrophiles. wikipedia.orgnetlify.app The presence of the α,β-unsaturated system allows for two potential sites of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) or, more commonly, conjugate addition to the β-carbon (1,4-addition or Michael addition). masterorganicchemistry.comyoutube.com

The Michael reaction, which involves the addition of a carbon nucleophile to an electron-deficient double bond, is a cornerstone of C-C bond formation. masterorganicchemistry.compsu.edursc.org In the context of this compound, which can be considered a silyl ketene (B1206846) acetal (B89532), it is expected to react with α,β-unsaturated carbonyl compounds in the presence of a catalyst. For instance, clay montmorillonite (B579905) has been shown to be an effective heterogeneous catalyst for the Michael addition of silyl ketene acetals to α,β-unsaturated esters. capes.gov.br This suggests that this compound could act as a Michael donor.

Furthermore, the conjugate addition of silyl groups to α,β-unsaturated esters, catalyzed by copper complexes of N-heterocyclic carbenes, is a well-established method for synthesizing β-silyl esters. nih.gov These reactions proceed with high efficiency and enantioselectivity for a variety of cyclic and acyclic unsaturated esters. nih.gov A thiazolium-catalyzed Sila-Stetter reaction has also been reported, involving the conjugate addition of acylsilanes to unsaturated esters, which proceeds via a Brook rearrangement. nih.govnorthwestern.edu While these examples involve the addition to an unsaturated ester, they highlight the general reactivity of this class of compounds in conjugate additions.

The general mechanism for a Michael-type reaction involving a silyl enol ether donor and an α,β-unsaturated acceptor proceeds through three main steps: 1) formation of an enolate, 2) conjugate addition of the enolate to the electrophilic alkene, and 3) protonation of the resulting new enolate. masterorganicchemistry.com In the case of using this compound as the nucleophile, a Lewis acid catalyst would typically be employed to activate the electrophile.

Table 1: Examples of Conjugate Addition Reactions with Related α,β-Unsaturated Systems This table presents data from reactions of compounds structurally similar to this compound to illustrate expected reactivity patterns.

Nucleophile/Donor Electrophile/Acceptor Catalyst/Conditions Product Type Yield Citation
Silyl Ketene Acetal α,β-Unsaturated Ester Clay Montmorillonite 1,5-Dicarbonyl Compound Good to Excellent capes.gov.br
Acylsilane α,β-Unsaturated Ester Thiazolium Salt 1,4-Dicarbonyl Compound Not specified nih.govnorthwestern.edu
(Dimethylphenylsilyl)pinacolatoboron Cyclic Unsaturated Ketone CuCl/N-Heterocyclic Carbene β-Silyl Ketone 87–95% nih.gov
Silyl Enol Ether 2'-Nitrostyrene Photolysis (hν) Michael Adduct Moderate psu.edursc.org

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. While specific studies on this compound in this context are not prevalent, research on related organosilicon compounds provides significant insight. The trimethylsilyl group can play a crucial role in directing the regioselectivity of these reactions. For example, in the reaction of 1-trimethylsilylacetylenes with organoazides, the silyl group directs the cycloaddition to afford 1,5-trisubstituted 1H-1,2,3-triazoles with high regioselectivity. wikipedia.orgacs.org Similarly, the reaction of (trimethylstannyl)phenylacetylene and -(trimethylsilyl)acetylene with nitrile oxides gives 3,5-disubstituted 4-(trimethylstannyl)isoxazoles almost regioselectively, a result explained by frontier-electron theory. nih.gov

Computational studies on the (3+2) cycloaddition between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides suggest that the reaction can proceed via two different regioisomeric pathways. wikipedia.org This indicates that the directing effect of the trimethylsilyl group can be subtle and influenced by the specific reactants and conditions. Furthermore, studies on the [3+2] cycloaddition reactions of trimethylsilyldiazoalkanes with diethyl fumarate (B1241708) show that the presence of the silicon atom alters the reactivity of the diazoalkane from a pseudomonoradical to a zwitterionic character, influencing the reaction mechanism and energetics. northwestern.edu These reactions proceed in a single step and are stereoselective, with the bulky trimethylsilyl group directing the stereochemical outcome to avoid steric interactions. northwestern.edu

Given these precedents, this compound is expected to function as a dipolarophile in reactions with 1,3-dipoles like nitrile oxides, azides, and diazo compounds. The electronic nature of the α,β-unsaturated ester, influenced by the silyl group, would determine its reactivity and the regiochemical outcome of the cycloaddition.

[2+2] cycloaddition reactions are a primary method for the synthesis of four-membered rings, such as cyclobutanes and oxetanes. The reactivity of silyl enol ethers in such reactions is well-documented. For example, silyl enol ethers undergo Lewis acid-promoted [2+2] cycloadditions with various partners. acs.org A formal [2π+2σ] cycloaddition between enol silyl ethers and bicyclo[1.1.0]butanes, promoted by Lewis acids, provides direct access to bicyclo[2.1.1]hexanes. chemrxiv.org

The reaction of silyl enol ethers with aldehydes can proceed via a photochemical [2+2] cycloaddition, also known as the Paternò–Büchi reaction, to form oxetanes. acs.orgaklectures.com For instance, the photochemical reaction of ketones with Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene), a compound structurally related to a silyl ketene acetal, yields [2+2] photocycloadducts (oxetanes) in high yields. rsc.org This reaction is proposed to proceed through a triplet diradical intermediate. rsc.org Therefore, it is plausible that this compound would undergo similar photochemical [2+2] cycloadditions with aldehydes and ketones.

With respect to ketenes, their [2+2] cycloaddition with electron-rich alkynes, such as silyloxy-substituted acetylenes, is an efficient route to 3-alkoxycyclobutenones. nih.gov While this involves an alkyne rather than an alkene, it demonstrates the reactivity of silyl-activated systems. The reaction of ketenes with ynamides, another type of electron-rich alkyne, also proceeds via a [2+2] cycloaddition to yield 3-aminocyclobutenones. nih.gov Given that silyl enol ethers are electron-rich alkenes, a [2+2] cycloaddition between this compound and a ketene would be expected to form a substituted cyclobutanone.

Free radical reactions offer a powerful alternative to ionic pathways for ring formation. The unsaturated nature of this compound makes it a potential candidate for intramolecular radical cyclization, provided a radical can be generated elsewhere in the molecule. Studies on related systems, such as α-silyl amine α,β-unsaturated esters, have shown that they undergo radical cyclization when promoted by single electron transfer photosensitization. acs.org

Oxidative cyclization of δ,ε- and ε,ζ-unsaturated enol silyl ethers can be achieved using reagents like cupric triflate or ceric ammonium (B1175870) nitrate. brandeis.edu These reactions are believed to proceed through the formation of a cation radical, which then undergoes cyclization. brandeis.edu The stereochemistry of the resulting cycloadduct is controlled by the geometry of the enol ether double bond. brandeis.edu This methodology suggests that if this compound were incorporated into a larger molecule with another double bond at an appropriate distance, an intramolecular free radical cyclization could be induced. A general procedure for the free radical cyclization of ethyl (E)-2-cyano-6-octenoate, an α,β-unsaturated ester, has been established using initiators like benzoyl peroxide or di-tert-butyl peroxide to form cyclohexanecarboxylates. orgsyn.org

Table 2: Examples of Cyclization Reactions Involving Related Unsaturated Silyl Systems This table presents data from reactions of compounds structurally similar to this compound to illustrate expected reactivity patterns.

Substrate Type Reagent/Conditions Reaction Type Product Type Citation
δ,ε-Unsaturated Enol Silyl Ether Cu(OTf)₂/Cu₂O or CAN/NaHCO₃ Oxidative Cyclization Tricyclic Ketone brandeis.edu
α-Silyl Amine α,β-Unsaturated Ester Photosensitization (SET) Radical Cyclization Cyclized Product acs.org
Ethyl (E)-2-cyano-6-octenoate Di-tert-butyl peroxide, 140°C Free Radical Cyclization Substituted Cyclohexane orgsyn.org
Silyl Enol Ether Bicyclo[1.1.0]butane / Yb(OTf)₃ Formal [2π+2σ] Cycloaddition Bicyclo[2.1.1]hexane chemrxiv.org
Danishefsky's Diene Ketone / Photolysis (hν) [2+2] Photocycloaddition Oxetane rsc.org

Elimination and Rearrangement Reactions

The silicon-oxygen bond in silyl enol ethers is susceptible to cleavage under various conditions. Oxidative desilylation, or oxidative cleavage, is a particularly useful transformation that can lead to the formation of different functional groups. The oxidation of silyl enol ethers can yield α-hydroxy ketones or, in some cases, lead to the cleavage of the carbon-carbon double bond. acs.org

The Rubottom oxidation, for example, is a classic reaction where a silyl enol ether reacts with a peroxyacid to give an α-hydroxy carbonyl compound. wikipedia.org The mechanism involves the epoxidation of the enol double bond, followed by an acid-catalyzed ring-opening and a 1,4-silyl migration (a type of Brook rearrangement). wikipedia.org Alternatively, treatment of aldehyde enol silyl ethers with lead(IV) acetate (B1210297) can produce α-acetoxy aldehydes. researchgate.netx-mol.com

More direct oxidative cleavage of the C=C bond in silyl enol ethers can be achieved. For instance, the dehomologation of aldehydes has been accomplished through the oxidative cleavage of their corresponding silyl enol ethers using aqueous hydrogen peroxide catalyzed by a peroxotungstophosphate phase-transfer catalyst. acs.org This reaction selectively oxidizes the enol ether moiety even in the presence of other double bonds. acs.org The mechanism is thought to involve the formation of an α-trimethylsilyloxy epoxide, which then undergoes further oxidation and cleavage. acs.org

The oxidation of the silicon-carbon bond itself is also a well-known process in organosilicon chemistry. nih.govresearchgate.net While this compound has a Si-O bond, the principles of activating silicon for cleavage are relevant. For example, the oxidation of Si-C bonds with hydrogen peroxide is often facilitated by fluoride (B91410) ions, which form hypervalent, more reactive pentacoordinate silicon species. nih.gov One-electron oxidation of silyl enol ethers can generate cation radicals, which may undergo nucleophile-assisted Si-O bond cleavage. rsc.orgdeepdyve.comresearchgate.net Nitroxyl-radical-catalyzed oxidation of silyl enol ethers using a co-oxidant like magnesium monoperoxyphthalate (MMPP) has also been developed to synthesize α-diketones. organic-chemistry.org

Given these precedents, this compound is expected to undergo oxidative desilylation to potentially yield α-hydroxy or α-oxo derivatives of butanoate esters, or undergo complete cleavage depending on the oxidant and reaction conditions employed.

Stereochemistry of E2-Type Elimination Reactions

E2-type elimination reactions are characterized by their stereospecificity, a feature that is dictated by the geometric arrangement of the departing hydrogen and leaving group. For the reaction to proceed, these two groups must be in a periplanar alignment, meaning they lie in the same plane. chemistrysteps.com There are two such arrangements: syn-periplanar, where the hydrogen and leaving group are on the same side of the molecule, and anti-periplanar, where they are on opposite sides. chemistrysteps.com

The anti-periplanar conformation is overwhelmingly favored in most E2 eliminations. byjus.com This preference is attributed to the staggered arrangement of substituents around the carbon-carbon bond, which minimizes steric strain, making it the lower-energy conformation. chemistrysteps.comlibretexts.org This geometric requirement has significant consequences for the stereochemical outcome of the reaction. The stereochemistry of the resulting alkene is determined by the stereochemistry of the starting material. khanacademy.orgyoutube.com If there is only one β-hydrogen available for elimination, the reaction is stereospecific, meaning a particular stereoisomer of the reactant will form a specific stereoisomer of the product. chemistrysteps.comkhanacademy.org If there are multiple β-hydrogens, the reaction is stereoselective, favoring the formation of the more stable alkene, which is typically the trans isomer. chemistrysteps.comyoutube.com

In cyclic systems like cyclohexanes, the anti-periplanar requirement means that both the hydrogen and the leaving group must be in axial positions for the E2 reaction to occur. libretexts.orgmasterorganicchemistry.com This can significantly influence the rate and regioselectivity of the elimination, as the conformation with the leaving group in an axial position may be less stable. libretexts.org The need for a diaxial arrangement dictates which β-hydrogens are available for abstraction and, consequently, the structure of the resulting alkene. masterorganicchemistry.com

Intramolecular Silyl Migration Processes

Intramolecular silyl migration is a significant process in the chemistry of silyl enol ethers, including this compound. A notable example is the intramolecular acs.orgacs.org-S- to O-silyl migration, which has been utilized to synthesize Z-silyl enol ethers with controlled stereochemistry. acs.org In this process, the silyl group moves from a sulfur atom to an oxygen atom within the same molecule. This migration also generates a new anionic center at the sulfur atom, which can then react with various electrophiles. acs.org This strategy allows for the introduction of diverse thioether linkages into the final Z-silyl enol ether product. acs.org The utility of this methodology has been demonstrated through subsequent reactions of the resulting Z-silyl enol ethers, such as the Mukaiyama aldol (B89426) reaction or Prins cyclization, to produce functionalized organosulfur compounds. acs.org

The efficiency of this intramolecular silyl migration can be influenced by factors such as the counterion and additives. For instance, the use of a lithium counterion (from LiHMDS) can slow down both the silyl migration and subsequent reactions. acs.org

Wolff Rearrangement of Silyl-Protected Enol Diazoacetates

The Wolff rearrangement is a chemical reaction that converts an α-diazocarbonyl compound into a ketene through the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.orglibretexts.org This rearrangement is a key step in various synthetic methodologies, including the Arndt-Eistert homologation for extending a carboxylic acid by one carbon. organic-chemistry.org The ketene intermediate generated from the Wolff rearrangement is highly reactive and can be trapped by various nucleophiles, such as water, alcohols, or amines, to form carboxylic acid derivatives. wikipedia.org It can also participate in [2+2] cycloaddition reactions. wikipedia.orgorganic-chemistry.org

The mechanism of the Wolff rearrangement has been a subject of considerable study and can proceed through either a concerted or a stepwise pathway involving a carbene intermediate. wikipedia.orgorganic-chemistry.orgyoutube.com The specific pathway can be influenced by the reaction conditions, including temperature, photolysis, or the use of transition metal catalysts. wikipedia.orgorganic-chemistry.org For instance, silver(I) oxide is a commonly used catalyst that can lower the reaction temperature. wikipedia.org

In the context of silyl-protected enol diazoacetates, the Wolff rearrangement provides a route to silyl-substituted ketenes. The stereochemistry of the migrating group is retained during the rearrangement. wikipedia.org Recent studies have provided structural confirmation of a singlet ground state for a Wolff metallocarbene intermediate, which is stabilized by π interactions with the carboxyl substituent. nih.gov

Metal-Catalyzed Transformations

Gold-Catalyzed Reactivity

Gold catalysts, particularly cationic Au(I) complexes, have emerged as powerful tools for activating carbon-carbon multiple bonds, including those in silyl enol ethers. nih.govescholarship.orgacs.org These catalysts are carbophilic Lewis acids that can facilitate a variety of transformations under mild conditions. escholarship.orgnih.gov

One notable application is the gold-catalyzed alkylation of silyl enol ethers using ortho-alkynylbenzoic acid alkyl esters as alkylating agents. nih.govnih.gov The proposed mechanism involves the gold-catalyzed intramolecular nucleophilic attack of the carbonyl oxygen onto the alkyne, forming a cationic intermediate. nih.gov This is followed by the nucleophilic attack of the silyl enol ether, leading to the alkylated product. nih.gov A key feature of this reaction is that the leaving group generated in the process acts as a base to regenerate the silyl enol ether structure. nih.gov

Gold nanoparticles (AuNPs) have also been shown to be catalytically active for C-C bond-forming reactions, such as the cyanosilylation of aldehydes. nih.govknu.ac.kr Mechanistic studies suggest that these reactions can proceed through both homogeneous catalysis by leached gold species and heterogeneous catalysis on the surface of the nanoparticles. nih.govknu.ac.kr Gold-catalyzed reactions of silyl enol ethers have been applied in the synthesis of complex molecules, including the formation of cyclohexadienes and various oxygen-containing heterocycles. acs.org

Rhodium-Catalyzed Reactions

Rhodium catalysts are versatile and have been employed in a range of transformations involving silyl enol ethers and related compounds. One significant application is in the enantioselective insertion of carbenoids into Si-H bonds, providing an efficient route to chiral silanes. acs.org Rhodium(I) complexes with chiral diene ligands have been particularly effective in catalyzing the asymmetric insertion of α-diazoesters into silanes, yielding chiral α-silyl esters with high enantioselectivity. acs.org

Rhodium(III) catalysts have been utilized for the α-arylation of ketone-derived silyl enol ethers through C-H functionalization. escholarship.org This method allows for a direct cross-coupling event, and the use of a silver additive can enable the use of electron-rich alkenes as substrates. escholarship.org The proposed catalytic cycle involves a Rh(III)/Rh(V)/Rh(III) pathway. escholarship.org

Furthermore, rhodium complexes can catalyze the hydrosilylation of α,β-unsaturated ketones to produce silyl enol ethers. rsc.org Dirhodium catalysts are also effective for the regio- and stereoselective C-H functionalization of allyl and benzyl (B1604629) silyl ethers using rhodium(II) carbenes. researchgate.net In some rhodium-catalyzed reactions of α-diazocarbonyl compounds, O-silylation to form silyl enol ethers can be a competing process, although it is often a minor pathway. acs.orgacs.org

Copper-Mediated Transformations

Copper catalysts play a crucial role in various transformations involving silyl enol ethers and α,β-unsaturated compounds. A key reaction is the copper-catalyzed conjugate addition of silyl groups to enones, esters, and aldehydes, which yields β-silyl carbonyl compounds. rsc.org Silyl-lithium reagents in the presence of copper(I) salts are effective for this transformation. rsc.org

Copper(II) catalysts have been utilized for the silyl conjugate addition to α,β-unsaturated conjugated compounds in water. acs.org This method allows for the efficient installation of a silyl group at the β-carbon of electron-deficient olefins. acs.org

Lewis Acid-Catalyzed Reactions

This compound, as a silyl ketene acetal, functions as a mild and neutral enolate surrogate. Its reactivity towards electrophiles is significantly enhanced by the presence of Lewis acids. Lewis acids activate electrophiles, typically carbonyl compounds or their equivalents, by coordinating to them, which lowers the energy of their Lowest Unoccupied Molecular Orbital (LUMO), making them more susceptible to nucleophilic attack. This activation is crucial for facilitating carbon-carbon bond-forming reactions that would otherwise be sluggish or not occur at all.

A variety of Lewis acids are employed to catalyze reactions involving silyl enol ethers and silyl ketene acetals. Common examples include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). These catalysts are effective in promoting reactions such as the Mukaiyama aldol addition, Michael additions, and alkylations with Sₙ1-reactive electrophiles like tertiary or benzylic halides. For instance, the reaction of silyl enol ethers with tertiary alkyl halides proceeds efficiently in the presence of TiCl₄ or SnCl₄ due to the formation of stable carbocation intermediates.

Mechanistically, many of these Lewis acid-catalyzed reactions are believed to proceed through open, acyclic transition states. This is a key distinction from the rigid, cyclic Zimmerman-Traxler transition states often invoked for reactions of lithium or boron enolates. The consequence of an open transition state is that the stereochemistry of the silyl ketene acetal's double bond does not always translate directly into the product's stereochemistry.

A more recent and sophisticated approach involves the concept of Lewis base activation of a weak Lewis acid. In this strategy, a strong Lewis base, often a chiral phosphoramide (B1221513), coordinates to a weak Lewis acid like silicon tetrachloride (SiCl₄). This interaction generates a highly reactive, chiral cationic silicon species in situ, which is a potent catalyst for reactions such as the aldol addition, even with less reactive silyl ketene acetals derived from esters. This method has proven effective for achieving high levels of enantioselectivity. Similarly, systems like FeCl₃/TMSCl can generate cationic species that are highly active catalysts.

The versatility of Lewis acid catalysis extends to more complex transformations, including polymerization and ring-opening reactions. For example, the Lewis acid B(C₆F₅)₃ can catalyze the group transfer polymerization (GTP) of acrylic monomers initiated by silyl ketene acetals. Additionally, TMSOTf has been shown to effectively catalyze the ring-opening of N,O-acetals by silyl ketene acetals, providing access to functionalized amino alcohols.

Regioselectivity and Stereoselectivity in Reactions

The presence of two potential nucleophilic sites (the α- and γ-carbons) and the possibility of creating new stereocenters makes the study of selectivity in reactions of this compound particularly important.

This compound is an ambident nucleophile, possessing a soft nucleophilic center at the γ-carbon and a harder center at the α-carbon. The regiochemical outcome of its reactions is therefore highly dependent on the nature of the electrophile, governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.

α-Alkylation (1,2-addition): Reaction at the α-carbon is analogous to a standard enolate alkylation. This pathway is generally favored by "hard" electrophiles. A classic example is the acylation of silyl ketene acetals, which typically occurs at the α-position to yield β-keto esters.

γ-Alkylation (1,4- or Conjugate Addition): Reaction at the γ-carbon is a vinylogous reaction. This pathway is favored by "soft" electrophiles. A prime example is the Mukaiyama-Michael reaction, where the silyl ketene acetal adds to an α,β-unsaturated carbonyl

Applications of Trimethylsilyl 2e 2 Butenoate in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

As a silyl (B83357) ketene (B1206846) acetal (B89532), Trimethylsilyl (B98337) (2E)-2-butenoate serves as a stabilized enolate equivalent, capable of reacting with a wide range of electrophiles. This reactivity is central to its role as a versatile building block for constructing complex molecular architectures.

One of the most powerful applications of silyl enol ethers and silyl ketene acetals is in the Mukaiyama aldol (B89426) addition. organic-chemistry.orgwikipedia.org In this reaction, the silyl ketene acetal adds to an aldehyde or ketone in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or a tin(II) triflate complex, to form a β-hydroxy carbonyl compound. wikipedia.orgnih.govniph.go.jp

For Trimethylsilyl (2E)-2-butenoate, a Lewis acid-catalyzed reaction with an aldehyde (R-CHO) would yield a trimethylsilyl-protected β-hydroxy ester. Subsequent hydrolysis of the silyl ether provides the corresponding β-hydroxy ester, a valuable precursor that can be readily oxidized to a β-keto ester or undergo other transformations. The reaction proceeds through an open transition state, and its stereochemical outcome can often be influenced by the choice of substrates, Lewis acid, and reaction conditions. organic-chemistry.orgchem-station.com

Table 1: Generalized Mukaiyama Aldol Reaction

Reactants Catalyst Product Type

The ability to form new carbon-carbon bonds with stereocontrol makes this compound a valuable potential intermediate in the total synthesis of complex natural products like polyketides and macrolides. nih.gov The aldol adducts formed from its reactions can be elaborated into more complex structures. For instance, the diastereoselective Mukaiyama aldol reaction is a key step in the synthesis of many biologically active molecules. niph.go.jp By serving as a four-carbon building block, this compound can introduce a functionalized chain that can be further modified to construct the carbon skeleton of a target molecule. This approach has been demonstrated in the synthesis of natural products where similar, more complex silyl ketene acetals are employed to build stereochemically rich fragments. niph.go.jp

Beyond aldol-type reactions, this compound is an excellent nucleophile in conjugate addition reactions, particularly the Michael reaction. libretexts.org In this process, the silyl ketene acetal adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com This reaction is a powerful method for forming 1,5-dicarbonyl compounds or their equivalents.

The silicon group in this compound plays a crucial role; it activates the nucleophile and its steric bulk can retard unwanted polymerization of the Michael acceptor. thieme-connect.de The resulting enolate intermediate from the Michael addition can be trapped with various electrophiles, allowing for the introduction of additional functional groups in a single pot, further highlighting its utility as a modifiable scaffold.

Utility in Heterocyclic Chemistry

The electronic properties of this compound also make it a valuable partner in cycloaddition reactions for the synthesis of various heterocyclic systems.

This compound is an expected substrate for [3+2] cycloaddition reactions with nitrogen-containing 1,3-dipoles. For example, the reaction of a silyl ketene acetal with a nitrone, often catalyzed by a Lewis acid, can produce an isoxazolidine (B1194047) ring. nih.gov Theoretical studies suggest this reaction proceeds through a classical 1,3-dipolar cycloaddition mechanism. nih.gov Similarly, reaction with nitrile oxides would lead to the formation of isoxazole (B147169) derivatives. mdpi.com These five-membered nitrogen-containing heterocyclic rings are prevalent in many biologically active compounds and pharmaceuticals.

Table 2: Potential Cycloaddition Reactions for Heterocycle Synthesis

Reaction Type Dipole Resulting Heterocycle
[3+2] Cycloaddition Nitrone Isoxazolidine
[3+2] Cycloaddition Nitrile Oxide Isoxazole

The construction of fused ring systems can be achieved through intramolecular versions of the reactions described above. A suitably functionalized molecule containing both the silyl ketene acetal moiety of this compound and a tethered electrophilic partner (like an alkene or alkyne) could undergo an intramolecular Michael addition or cycloaddition to form a cyclic, and subsequently, a fused-ring structure. Transition metal-catalyzed "cut-and-sew" reactions, which involve C-C bond activation, represent another advanced strategy where cyclic ketones can be transformed into complex fused or bridged systems, a concept that could be extended to derivatives of this compound. uchicago.edu Such intramolecular pathways are powerful tools in synthesis, enabling the rapid construction of molecular complexity from a linear precursor. researchgate.net

Contribution to Polymer and Materials Science Research

Research into the polymerization of crotonate esters has been an area of interest, though it presents significant challenges. The steric hindrance caused by the β-methyl group in the crotonate structure makes these monomers notoriously difficult to polymerize using conventional radical or anionic methods. semanticscholar.org

Monomer in Polymerization Studies

Direct studies detailing the use of this compound as a monomer are not prevalent in the existing literature. However, research on other alkyl crotonates, such as ethyl crotonate and methyl crotonate, has been conducted, primarily through Group-Transfer Polymerization (GTP). researchgate.netacs.org GTP is a form of living polymerization that has shown success in controlling the polymerization of acrylic monomers. acs.org

In typical GTP of alkyl crotonates, a silyl ketene acetal, like 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), is used as an initiator, often activated by a Lewis acid catalyst which can also be a silicon-based compound (e.g., N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide). semanticscholar.orgacs.org The mechanism involves the transfer of the silyl group during the propagation step. acs.org

Table 1: Group-Transfer Polymerization of Various Alkyl Crotonates This table illustrates typical conditions and results for the GTP of non-silyl crotonate esters, which could serve as a model for potential studies on their silyl counterparts.

MonomerInitiatorCatalyst/Co-catalystTemp (°C)MWD (Mw/Mn)Polymer YieldReference
Ethyl CrotonateMTSC₆H₅CHTf₂-401.2069% acs.org
Ethyl CrotonateMTSC₆H₅CHTf₂-601.1534% acs.org
n-Propyl CrotonateMTSC₆H₅CHTf₂-401.2278% acs.org
n-Butyl CrotonateMTSC₆H₅CHTf₂-401.2564% acs.org

MWD: Molecular Weight Distribution

Given that the polymerization of crotonates is highly sensitive to steric factors, the bulky trimethylsilyl group in this compound would likely present a significant challenge to polymerization, potentially even more so than for simple alkyl esters. semanticscholar.org

Role in Organosilicon Polymer Chemistry

Organosilicon polymers, known for their unique properties such as thermal stability and low-temperature flexibility, are a major field of materials science. wikipedia.org These polymers are synthesized through various routes, often involving the reaction of dichlorosilanes with diols or the ring-opening polymerization of cyclic siloxanes.

Polymers containing silyl ester bonds in their backbone, known as poly(silyl ester)s, are of interest due to their potential for controlled degradation via hydrolysis. youtube.com However, these are typically synthesized via condensation reactions between bis(silyl chloride)s and bis(trimethylsilyl) esters of dicarboxylic acids, rather than by the polymerization of a monomer like this compound.

Should the polymerization of this compound be achieved, the resulting polymer would feature silyl ester groups as side chains. These side groups would be susceptible to hydrolysis, which could be a useful feature for creating functional materials where the hydrophilicity can be tuned post-polymerization. acs.org

Cross-Coupling and Functionalization Reactions

Cross-coupling reactions catalyzed by transition metals, such as palladium, are fundamental tools for forming carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org The primary types include the Heck, Suzuki, and Stille reactions.

While there is a lack of specific examples of this compound participating in these reactions, its structure as an α,β-unsaturated ester suggests it could theoretically act as a substrate.

Heck Reaction: The Heck reaction typically couples an organohalide with an alkene. libretexts.orgorganic-chemistry.org this compound, as an activated alkene, could potentially react with aryl or vinyl halides. A related process, the "silyl-Heck" reaction, involves the direct silylation of alkenes, but this is a different transformation where a silyl group is added to an alkene, rather than a reaction of a pre-formed silyl ester. nih.govnih.gov

Suzuki and Stille Reactions: The Suzuki coupling involves an organoboron compound reacting with an organohalide, while the Stille reaction uses an organostannane (organotin) compound. organic-chemistry.orgharvard.eduuwindsor.caorganic-chemistry.orglibretexts.org For this compound to participate directly as a primary coupling partner in a standard Suzuki or Stille reaction, it would need to be converted into a corresponding vinylborane (B8500763) or vinylstannane derivative first. The trimethylsilyl group itself is generally not a leaving group in these catalytic cycles, though it can influence reactivity. wikipedia.org There are reports of silyl-protected boron reagents being used in Suzuki couplings, but this involves the silyl group in a different role. rsc.org

Computational and Theoretical Investigations of Trimethylsilyl 2e 2 Butenoate

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the reactivity of Trimethylsilyl (B98337) (2E)-2-butenoate. DFT calculations allow for the determination of various electronic properties that are crucial in predicting and understanding chemical behavior. These studies often focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the calculation of reactivity descriptors.

The reactivity of silyl (B83357) enol ethers, the class of compounds to which Trimethylsilyl (2E)-2-butenoate belongs, is largely dictated by the nucleophilic character of the double bond. DFT studies can quantify this nucleophilicity by analyzing the electron density at the α- and β-carbons of the enol ether moiety. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding its interactions with electrophiles. A higher HOMO energy generally indicates a greater propensity to donate electrons, thus signifying higher nucleophilic reactivity.

Recent research on related silyl enol ethers has demonstrated the utility of DFT in predicting their behavior in various reactions. For instance, in a study on the cobalt-catalyzed synthesis of (Z)-silyl enol ethers, DFT calculations were employed to understand the steric and electronic factors influencing stereoselectivity. acs.org The calculations revealed that the (Z)-isomer was energetically favored due to reduced steric hindrance between the trimethylsilyl group and a borane (B79455) group in the catalytic system. acs.org Such insights are transferable to understanding the reactivity of this compound in similar catalytic cycles.

Table 1: Representative Reactivity Descriptors Calculable by DFT

DescriptorSignificance for this compound
HOMO Energy Indicates the nucleophilicity of the C=C double bond. A higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Represents the electrophilicity of the molecule. A lower energy suggests greater susceptibility to nucleophilic attack.
Mulliken/NBO Charges Reveal the partial charges on individual atoms, identifying the most nucleophilic and electrophilic sites.
Fukui Functions Predict the most likely sites for nucleophilic and electrophilic attack.

Modeling of Reaction Mechanisms and Transition States

A prominent example is the Mukaiyama-Michael reaction, a conjugate addition reaction where silyl enol ethers like this compound act as nucleophiles. Computational studies on analogous systems have been instrumental in distinguishing between different possible mechanistic pathways, such as concerted versus stepwise mechanisms. These models can also elucidate the role of Lewis acid catalysts, which are often employed to activate the electrophile. For instance, theoretical studies have shown how a Lewis acid coordinates to the carbonyl group of an α,β-unsaturated compound, thereby lowering the LUMO energy and facilitating the nucleophilic attack by the silyl enol ether. acs.org

The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to explain the stereochemical outcome of aldol (B89426) reactions involving silyl enol ethers. harvard.edu DFT calculations can be used to model these transition states for reactions of this compound, providing detailed geometric parameters and energy barriers. These models help in understanding and predicting the diastereoselectivity of the reaction.

Table 2: Key Information Obtained from Modeling Reaction Mechanisms

InformationRelevance to this compound Reactions
Transition State Structures Provides the geometry of the highest energy point along the reaction coordinate, crucial for understanding selectivity.
Activation Energies The energy barrier that must be overcome for the reaction to proceed, determining the reaction rate.
Reaction Intermediates Identifies any stable or transient species formed during the reaction, offering deeper mechanistic insight.
Thermodynamics of Reaction Calculates the overall energy change of the reaction (enthalpy and Gibbs free energy) to determine its feasibility.

Chemo-, Regio-, and Stereoselectivity Predictions

One of the most significant applications of computational chemistry in the study of this compound is the prediction of selectivity in its reactions. Chemical reactions involving this compound can often lead to multiple products, and understanding the factors that control which product is formed is a central challenge in organic synthesis.

Chemoselectivity: In reactions with molecules containing multiple electrophilic sites, DFT can predict which site will preferentially react with the silyl enol ether. This is achieved by comparing the activation energies for the different possible reaction pathways.

Regioselectivity: this compound has two potentially nucleophilic carbons (the α- and γ-positions in a Michael addition). Computational models can predict whether the reaction will occur at the α-carbon (1,2-addition) or the γ-carbon (1,4-addition) by calculating the energies of the respective transition states.

Stereoselectivity: The formation of new stereocenters is a common feature of reactions involving silyl enol ethers. As mentioned earlier, computational modeling of transition states, such as those in the Zimmerman-Traxler model, can accurately predict the diastereomeric and enantiomeric outcomes of reactions. harvard.edu Recent studies on the Ni-catalyzed remote functionalization of ketones to form Z-silyl enol ethers highlight the power of mechanistic studies to understand and predict stereoselectivity. acs.org

Conformational Analysis and Energetics

The three-dimensional shape, or conformation, of this compound plays a crucial role in its reactivity. Different conformations can have different energies, and the molecule will predominantly exist in its most stable (lowest energy) conformation. Computational methods, including both molecular mechanics and DFT, are used to perform conformational analyses to identify the stable conformers and the energy barriers between them. gla.ac.ukalbany.edu

For an acyclic molecule like this compound, rotation around the single bonds (C-C, C-O, and Si-O) can lead to a multitude of possible conformations. Computational scans of the potential energy surface as a function of dihedral angles can identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

The geometry of the silyl ketene (B1206846) acetal (B89532), specifically the (E) or (Z) configuration of the double bond, is also a critical factor. While the title compound is the (2E)-isomer, computational studies can provide the relative thermodynamic stabilities of both the (E) and (Z) isomers. Such studies on related silyl ketene acetals have provided valuable data on their geometric isomerism.

Table 3: Parameters from Conformational Analysis

ParameterDescription
Dihedral Angles The angles between planes defined by four atoms, which define the conformation of the molecule.
Relative Energies (ΔE, ΔG) The energy difference between different conformers, indicating their relative populations.
Rotational Barriers The energy required to rotate around a single bond, indicating the flexibility of the molecule.

Molecular Orbital Theory Applications in Reaction Analysis

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure and reactivity of molecules. For this compound, an analysis of its molecular orbitals, particularly the frontier molecular orbitals (FMOs), is essential for explaining its behavior in various chemical reactions, especially pericyclic reactions. uniurb.itnumberanalytics.comwikipedia.org

The HOMO of this compound is typically the π-orbital of the carbon-carbon double bond. The energy and spatial distribution of this orbital are key to its nucleophilic character. In reactions such as cycloadditions, the interaction between the HOMO of the silyl enol ether and the LUMO of the reaction partner is often the dominant factor determining the feasibility and stereochemical outcome of the reaction.

Conversely, the LUMO of this compound is typically the π* antibonding orbital of the double bond or the carbonyl group. This orbital's energy and shape are important when the molecule acts as an electrophile.

FMO theory is particularly powerful in explaining the outcomes of pericyclic reactions, such as Diels-Alder reactions, where the symmetry of the interacting orbitals must be considered. While this compound itself is not a diene, its double bond can act as a dienophile. The principles of FMO theory can be applied to predict the feasibility and stereochemistry of such reactions. uniurb.it

Table 4: Key Concepts from Molecular Orbital Theory

ConceptApplication to this compound
HOMO (Highest Occupied Molecular Orbital) Represents the orbital from which the molecule is most likely to donate electrons; key to its nucleophilicity.
LUMO (Lowest Unoccupied Molecular Orbital) Represents the orbital to which the molecule is most likely to accept electrons; key to its electrophilicity.
Orbital Symmetry Crucial for predicting the outcome of pericyclic reactions according to the Woodward-Hoffmann rules.
Orbital Coefficients Indicate the contribution of each atomic orbital to a given molecular orbital, helping to pinpoint the most reactive atoms.

Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic and Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of molecules in solution. For trimethylsilyl (B98337) (2E)-2-butenoate, it is invaluable for confirming the (E)-stereochemistry of the double bond and for assigning the connectivity of all atoms.

The structural assignment of trimethylsilyl (2E)-2-butenoate is achieved through the analysis of its ¹H and ¹³C NMR spectra. While specific spectral data for this exact compound is not widely published, expected chemical shifts and coupling constants can be reliably predicted based on data from analogous structures like ethyl (2E)-2-butenoate and known trimethylsilyl (TMS) group effects. magritek.comchegg.com

In the ¹H NMR spectrum, the protons of the trimethylsilyl group would appear as a sharp, intense singlet at approximately 0.2-0.3 ppm due to the nine equivalent protons and the electropositive nature of silicon. nih.gov The vinyl protons of the butenoate backbone are diagnostic for the (E)-isomer. The proton at the C3 position (Hβ), coupled to the C4 methyl group, would appear as a doublet of quartets (dq), while the proton at the C2 position (Hα) would appear as a doublet. The large coupling constant (typically >15 Hz) between these two vinyl protons is characteristic of a trans configuration.

The ¹³C NMR spectrum provides complementary information. The carbons of the trimethylsilyl group would produce a single resonance near 0 ppm. The carbonyl carbon of the ester group is expected in the downfield region, typically around 165-170 ppm. The olefinic carbons (C2 and C3) would have distinct chemical shifts, confirming the butenoate structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Si(CH₃)₃~0.3Singlet (s)
C(4)H₃~1.9Doublet (d)
C(2)H~5.8Doublet (d)
C(3)H~6.9Doublet of Quartets (dq)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Si(CH₃)₃~0
C4~18
C2~123
C3~145
C1 (C=O)~166

Deuterium (B1214612) (²H) NMR spectroscopy, used in conjunction with isotopic labeling, is a powerful tool for elucidating reaction mechanisms. chem-station.comacs.org By selectively replacing specific protons with deuterium atoms, chemists can trace the path of atoms through a reaction, probe for kinetic isotope effects (KIE), and identify key intermediates. chem-station.com

In studies involving this compound, deuterium labeling could be employed in several ways:

Mechanistic Studies of Addition Reactions: To study the mechanism of, for example, a conjugate addition reaction, the substrate could be deuterated at a specific position. The presence and location of the deuterium label in the product, as determined by ²H NMR, would reveal the stereochemistry and regiochemistry of the addition.

Kinetic Isotope Effect (KIE) Studies: The rate of a reaction can be significantly altered when a C-H bond being broken in the rate-determining step is replaced by a C-D bond. By comparing the reaction rates of the deuterated and non-deuterated this compound, researchers can determine if a particular C-H bond cleavage is mechanistically important. chem-station.com

Probing Rearrangement Reactions: If the butenoate moiety were to undergo a rearrangement, deuterium labeling would act as a tracer, allowing for the unambiguous determination of the new atomic connectivity in the product.

The use of deuterated reagents, such as D₂O or deuterated reducing agents, in the synthesis or subsequent reactions of the silyl (B83357) ester allows for the introduction of the label at specific sites, which can then be monitored using ²H NMR spectroscopy. nih.govbeilstein-journals.org

Mass Spectrometry for Fragmentation Analysis and Mechanistic Pathway Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering crucial evidence for its identity and structural features. In electron ionization (EI) mass spectrometry, the resulting molecular ion of this compound would be expected to undergo characteristic fragmentation.

General fragmentation pathways for trimethylsilyl esters are well-documented. nih.govnih.gov Key fragmentation processes include:

Loss of a Methyl Radical: A common fragmentation for TMS-containing compounds is the loss of a methyl group (•CH₃) from the silyl moiety, leading to a stable, silicon-centered cation. This would result in a prominent peak at [M-15]⁺. For this compound (MW = 158.26 g/mol ), this fragment would appear at m/z 143.

Cleavage of the Silyl Ester Bond: Fragmentation can occur at the Si-O bond or the O-C(O) bond. Cleavage can lead to ions corresponding to the trimethylsilyl group ([Si(CH₃)₃]⁺ at m/z 73) or the crotonate portion of the molecule.

Rearrangement Reactions: The McLafferty rearrangement is a characteristic fragmentation for esters possessing a γ-hydrogen. However, in this compound, this specific rearrangement is not possible due to the lack of an appropriate alkyl chain on the oxygen atom.

Analysis of the mass spectrum of the closely related (E)-2-methyl-2-butenoic acid trimethylsilyl ester (MW = 172 g/mol ) shows a base peak at m/z 157, corresponding to the loss of a methyl radical ([M-15]⁺). massbank.eu It also shows a significant peak at m/z 75, likely corresponding to [(CH₃)₂SiOH]⁺, and a peak at m/z 113. massbank.eu By analogy, similar fragmentation patterns would be expected for this compound, providing a fingerprint for its identification.

Table 3: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound

m/zPredicted Fragment IonFragmentation Pathway
158[C₇H₁₄O₂Si]⁺Molecular Ion (M⁺)
143[M - CH₃]⁺Loss of a methyl radical from TMS group
115[M - OSi(CH₃)₃ + H]⁺ ?Fragment corresponding to crotonic acid
73[Si(CH₃)₃]⁺Cleavage of the O-Si bond
75[(CH₃)₂SiOH]⁺Rearrangement and cleavage

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. It is particularly useful for monitoring the progress of a reaction in real-time. For this compound, the IR spectrum is dominated by characteristic absorptions of the α,β-unsaturated ester and the trimethylsilyl ether moieties. orgchemboulder.comspectroscopyonline.com

Key IR absorptions include:

C=O Stretch: The carbonyl (C=O) stretch of an α,β-unsaturated ester is a very strong and sharp band typically found in the region of 1730–1715 cm⁻¹. orgchemboulder.comspcmc.ac.in This is at a slightly lower frequency compared to saturated esters (1750–1735 cm⁻¹) due to the conjugation with the C=C double bond, which weakens the C=O bond.

C=C Stretch: The carbon-carbon double bond stretch appears in the 1650–1600 cm⁻¹ region. Its intensity is enhanced due to conjugation with the carbonyl group.

C-O Stretches: Esters exhibit two C-O stretching vibrations. For this compound, a strong and broad band corresponding to the Si-O-C stretch is expected between 1100 and 1000 cm⁻¹.

Si-CH₃ Bends: Characteristic symmetric and asymmetric bending vibrations for the Si-(CH₃)₃ group typically appear around 1250 cm⁻¹ and 840 cm⁻¹, respectively.

During a synthesis, such as the esterification of crotonic acid with a silylating agent, IR spectroscopy can be used to monitor the reaction's progress by observing the disappearance of the broad O-H stretch of the carboxylic acid starting material (around 3300-2500 cm⁻¹) and the appearance of the characteristic Si-O-C and C=O stretching bands of the silyl ester product. chem-station.comunl.pt

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
C=OStretch1730 - 1715Strong
C=CStretch1650 - 1600Medium
Si-CH₃Symmetric Bend~1250Strong
Si-O-CAsymmetric Stretch1100 - 1000Strong
=C-HOut-of-Plane Bend~970Strong (for E-isomer)
Si-CH₃Rocking~840Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule by mapping electron density in a single crystal. This technique yields precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, a published single-crystal X-ray structure for this compound is not available in open-access crystallographic databases. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide unambiguous confirmation of:

The (E)-Stereochemistry: The geometry around the C=C double bond would be unequivocally established.

Conformation: The preferred conformation of the ester group (e.g., the dihedral angle between the C=C and C=O bonds) in the solid state could be determined.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant non-covalent interactions, such as C-H···O contacts, which influence the physical properties of the solid.

While structures for many silyl-containing compounds have been determined, the specific crystal structure of this compound remains an area for future investigation. researchgate.net

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern chemistry, and creating stereochemically defined silyl (B83357) ethers remains a significant objective. Future work is focused on pioneering new asymmetric routes to compounds like Trimethylsilyl (B98337) (2E)-2-butenoate, where the chirality can be centered either on the silicon atom or on the organic framework.

A promising avenue involves organocatalytic asymmetric synthesis to create Si-stereogenic silyl ethers. acs.org Researchers have successfully used newly developed imidodiphosphorimidate (IDPi) catalysts for the highly enantioselective, desymmetrizing reaction of symmetrical bis(methallyl)silanes with phenols. acs.org This atom-economic reaction yields structurally diverse silyl ethers with high chemo- and enantioselectivities. acs.org The resulting enantioenriched silane (B1218182) products can be transformed into valuable silane derivatives with potential applications in materials science and medicinal chemistry. acs.org This strategy provides a practical and efficient route to Si-stereogenic compounds. acs.org

Furthermore, research into the remote functionalization of ketones has led to the regio- and stereoselective synthesis of Z-silyl enol ethers via nickel-catalyzed chain walking. nih.govacs.org This method is operationally simple and compatible with a wide range of ketones. nih.govacs.org Computational studies suggest that the formation of a stabilized η3-bound enolate is key to the observed high stereoselectivity. nih.gov The development of such catalytic systems that can control the geometry of the double bond in silyl enol ethers is crucial for their application as powerful synthons in stereoselective synthesis. acs.org

Future efforts will likely extend these concepts, exploring new chiral catalysts and reaction conditions to achieve even higher levels of stereocontrol in the synthesis of functionalized silyl enol ethers. The development of catalytic systems that can generate chiral silicon reagents is also a planned extension of current research. nus.edu.sg

Exploration of New Catalytic Systems for Tailored Reactivity

The reactivity of silyl enol ethers is largely governed by the catalytic system employed. A major thrust of future research is the discovery and development of novel catalysts that can precisely control the outcome of reactions involving Trimethylsilyl (2E)-2-butenoate and its analogues.

Recent breakthroughs include the use of inexpensive, readily available dye molecules like eosin (B541160) Y as photocatalysts. nus.edu.sg This approach allows for the selective abstraction of hydrogen atoms from hydrosilanes, enabling the stepwise functionalization of the silicon atom under mild conditions. nus.edu.sg This method is unique in its ability to selectively break Si-H bonds over more reactive C-H bonds using significantly lower energy than required by traditional methods. nus.edu.sg

Transition metal catalysis continues to be a fertile ground for innovation. Iridium-based catalysts, for example, have been developed for the silylation and borylation of C–H bonds with high chemo- and regioselectivity. escholarship.org These systems have expanded the scope of substrates that can undergo C–H silylation and increased the reliability of these transformations. escholarship.org Similarly, palladium-catalyzed silane-reduction of carboxylic esters offers a practical method for producing aldehydes via silyl acetal (B89532) intermediates under mild conditions. researchgate.net The development of well-defined N-heterocyclic-carbene-iron complexes has also enabled the selective reduction of esters to aldehydes through hydrosilylation. researchgate.net

Organocatalysis represents another key frontier, offering metal-free and greener synthetic routes. bohrium.com Various organobases, N-oxides, and other small molecules have been investigated as catalysts for silylation reactions, each with its own advantages. bohrium.com The ongoing challenge is to design catalysts that are not only highly active and selective but also robust, inexpensive, and environmentally benign.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly influencing the synthesis of organosilicon compounds. researchgate.net Future methodologies will emphasize the integration of continuous flow processing and other sustainable practices to improve efficiency and reduce environmental impact. researchgate.netacs.org

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for full automation. Researchers are working towards establishing general and sustainable strategies to synthesize functional organosilanes in an on-demand and fully automated fashion. nus.edu.sg This approach would make desired silicon reagents more accessible and allow chemists to focus on designing novel functional molecules. nus.edu.sg

The development of catalytic systems that operate under ambient or mild conditions is a key aspect of sustainable synthesis. bohrium.comrsc.org For instance, zinc-catalyzed hydrosilylation of esters can be performed at room temperature with high functional group tolerance. researchgate.net Another approach involves the in situ generation of reactive silyl ester intermediates from carboxylic acids and silanes, which can then be reduced catalytically. rsc.org This method avoids the need for harsh reagents and can be performed in conventional glassware without strict exclusion of air and moisture. rsc.org The use of silicon-based reagents is seen as a way to provide alternatives to traditional organic synthesis routes, thereby reducing environmental impact. researchgate.net

Advanced Computational Predictions for Complex Reaction Systems

As synthetic methodologies become more complex, the role of computational chemistry in predicting reaction outcomes and elucidating mechanisms becomes indispensable. Advanced computational predictions are emerging as a powerful tool for understanding the reactivity of silyl enol ethers and designing new reaction systems.

Computational studies have already provided crucial insights into the origins of positional and stereoselectivity in the nickel-catalyzed synthesis of Z-silyl enol ethers. nih.govacs.org By modeling intermediates, such as the proposed η3-bound enolate, researchers can understand the factors that govern the formation of a specific isomer. nih.gov

Similarly, monitoring reactions using techniques like 19F NMR spectroscopy, combined with computational analysis, helps to elucidate complex reaction pathways. rsc.org For example, this approach has demonstrated the in situ formation of silyl ester intermediates during the catalytic reduction of carboxylic acids. rsc.org

Future research will likely leverage machine learning and artificial intelligence to build predictive models for more complex reaction systems involving organosilicon reagents. These models could accelerate the discovery of new catalysts and reactions by screening vast chemical spaces in silico, thereby reducing the need for extensive empirical experimentation.

Potential in Designing Novel Organosilicon Reagents for Organic Transformations

This compound is a representative of the broader class of silyl enol ethers, which are versatile intermediates in organic synthesis. wikipedia.org A significant future direction involves leveraging the unique properties of such compounds to design novel organosilicon reagents with tailored reactivity for a wide array of organic transformations.

The ability to functionalize the silicon atom in a stepwise, on-demand manner opens up possibilities for creating a vast library of bespoke organosilane reagents. nus.edu.sg These reagents could be designed for specific applications in materials science, medicinal chemistry, and catalysis. acs.orgnus.edu.sg The development of a unified catalytic platform for the programmable functionalization of multihydrosilanes is a key goal in this area. nus.edu.sg

Silyl enol ethers are well-established as precursors to enolates for carbon-carbon bond formation. acs.org Future research will explore their use in more complex, multicomponent reactions and catalytic cycles. For example, silver-catalyzed intermolecular cross-coupling of silyl enol ethers has been developed as a scalable method to access synthetically valuable 1,4-diketones. nih.gov

Furthermore, the unique electronic properties of silicon, such as its ability to stabilize a β-carbocation (the β-silyl effect), can be exploited to control reaction pathways. ias.ac.in Designing new reagents that harness these effects could lead to novel transformations that are not achievable with purely carbon-based reagents. The development of new silyl groups and methods for their introduction and removal will continue to expand the synthetic chemist's toolbox. bohrium.com

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Trimethylsilyl (2E)-2-Butenoate, and how can its structural integrity be confirmed?

  • Methodological Answer : The synthesis typically involves silylation of the corresponding enol using trimethylsilyl chloride under anhydrous conditions. Structural confirmation requires gas chromatography (GC) with mass spectrometry (MS) to verify retention indices and fragmentation patterns. For example, NIST Standard Reference Data provides GC retention indices and mass spectra for cross-validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to confirm stereochemistry and silyl group attachment, particularly the (2E) configuration.

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Methodological Answer : The compound is moisture-sensitive and requires storage under inert gas (e.g., argon) at low temperatures (−20°C). Safety protocols include using fume hoods, nitrile gloves, and explosion-proof equipment due to its flammability (flash point: 63.9°C). Safety data sheets emphasize avoiding skin contact and hydrolytic degradation, which can release corrosive byproducts .

Q. What analytical techniques are recommended for purity assessment and quantification?

  • Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) or MS is optimal for purity analysis. NIST reference data provides retention times and peak area normalization guidelines . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) can resolve polar impurities. Quantification requires calibration curves using certified reference materials .

Advanced Research Questions

Q. How can experimental design optimize reaction conditions for this compound in complex syntheses?

  • Methodological Answer : Response surface methodology (RSM) with central composite design (CCD) is effective for multivariate optimization. For instance, factors like temperature (40–80°C), catalyst loading (0.1–1.0 mol%), and reaction time (2–12 hours) can be modeled to maximize yield. Statistical tools like ANOVA identify significant interactions, as demonstrated in enzymatic hydrolysis studies .

Q. What mechanistic insights explain the reactivity of the TMS group in organocatalytic reactions?

  • Methodological Answer : The TMS group acts as a transient protecting group, stabilizing intermediates via hyperconjugation. In hydrothiolation reactions, TMS cleavage occurs selectively under mild conditions, enabling regioselective C–S bond formation. 2D NMR analyses (e.g., NOESY, HSQC) confirm stereoelectronic effects and transition-state geometries . Computational studies (DFT) further elucidate electronic contributions of the silyl moiety to reaction barriers .

Q. How does this compound perform under hydrolytic or oxidative stress in biological assays?

  • Methodological Answer : Stability studies in aqueous buffers (pH 3–9) reveal rapid hydrolysis at pH > 7, forming 2-butenoic acid derivatives. Oxidative stability is assessed via radical scavenging assays (e.g., DPPH), with LC-MS identifying degradation products like epoxides or peroxides. Comparative studies with non-silylated analogs highlight the TMS group’s role in delaying degradation .

Q. What strategies resolve data contradictions in GC-MS analysis of silylated derivatives?

  • Methodological Answer : Discrepancies in retention indices or fragmentation patterns may arise from column phase differences (e.g., DB-5 vs. HP-1) or derivatization efficiency. Cross-validation using NIST reference libraries and internal standards (e.g., deuterated analogs) improves reliability. Statistical outlier detection (Grubbs’ test) identifies systematic errors in replicate analyses .

Data Presentation and Critical Analysis

Q. How should researchers present and statistically validate chromatographic data for publication?

  • Methodological Answer : Report retention times ± standard deviation (SD) across ≥3 replicates. Use ANOVA for inter-column variability assessment. Normalize peak areas to internal standards (e.g., n-alkanes for GC). Include representative chromatograms with baseline resolution (R > 1.5) and signal-to-noise ratios (S/N > 10) .

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : Quantum chemistry software (e.g., Gaussian) calculates dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. Quantitative structure-property relationship (QSPR) models predict logP, boiling points, and solubility using descriptors like molar refractivity and topological surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.